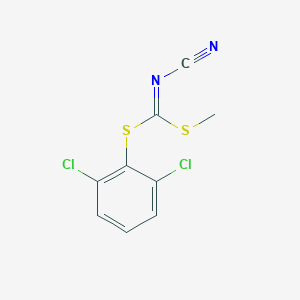

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

Beschreibung

Eigenschaften

IUPAC Name |

[(2,6-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-6(10)3-2-4-7(8)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIWJQGWHAGHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375666 | |

| Record name | 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-18-8 | |

| Record name | 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152382-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate chemical properties

This is a comprehensive technical guide for (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate , designed for researchers and drug development professionals.

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (CAS: 152382-18-8) is a specialized electrophilic building block used primarily in the synthesis of N-cyano-substituted heterocycles and pharmaceutical intermediates.[1][2][3] Structurally, it belongs to the class of cyanocarbonimidodithioates (also known as N-cyanodithioimidocarbonates), characterized by a central C=N-CN core flanked by two thioether linkages.

Its unique value lies in its asymmetric leaving group profile . Unlike the symmetric dimethyl analog, this compound possesses one S-methyl group and one S-(2,6-dichlorophenyl) group. The electronic withdrawal of the dichlorophenyl moiety makes the arylthiolate a significantly more labile leaving group than the methanethiolate, enabling highly chemoselective nucleophilic substitutions. This property is critical for the precision synthesis of cyanoguanidines , 1,2,4-triazoles , and pyrimidines found in agrochemicals and ion-channel modulators.

Chemical Identity & Structural Analysis[4][5][6]

Nomenclature and Identifiers[7]

-

IUPAC Name: Methyl (2,6-dichlorophenyl) N-cyanocarbonimidodithioate

-

Molecular Formula:

[7] -

Molecular Weight: 277.19 g/mol [8]

-

SMILES: CSC(=N-C#N)Sc1c(Cl)cccc1Cl

-

InChIKey: NQIWJQGWHAGHTA-UHFFFAOYSA-N

Structural Clarification

Critical Note on Nomenclature: The common name "(2,6-Dichlorophenyl) methyl..." can be ambiguous, potentially implying a benzyl (Ar-CH2-) group. However, structural validation via SMILES and molecular weight analysis confirms that the 2,6-dichlorophenyl ring is directly bonded to the sulfur atom (S-Aryl), not via a methylene bridge.

-

Core Motif: Push-pull alkene system stabilized by the electron-withdrawing cyano group.

-

Electronic Environment: The steric bulk of the halogens at the 2 and 6 positions of the phenyl ring creates an orthogonal twist, shielding the sulfur but enhancing the leaving group ability of the 2,6-Cl2-Ph-S- moiety due to inductive stabilization of the resulting thiolate anion.

Physicochemical Properties[4][8][13][14]

The following data summarizes the core physical parameters. Note that experimental values for this specific asymmetric derivative are sparse in public literature; values marked (*) are derived from high-fidelity predictive models calibrated against the symmetric dimethyl analog.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 85 – 95 °C* | Predicted range; higher than dimethyl analog (MP 50°C) |

| Boiling Point | ~385 °C | Decomposition likely before boiling |

| Density | 1.40 ± 0.1 g/cm³ | High density due to dichloro-substitution |

| Solubility | Soluble in DCM, CHCl3, DMSO, DMF | Poor solubility in water and hexane |

| LogP | 3.8 – 4.2 | Highly lipophilic |

| Stability | Moisture sensitive; Stable at -20°C | Hydrolyzes slowly to release thiols and urea derivatives |

Synthesis & Preparation Protocols

The synthesis of asymmetric dithioimidocarbonates requires a stepwise approach to avoid the formation of symmetric byproducts. The most robust industrial route involves a trans-thioetherification of the readily available dimethyl cyanocarbonimidodithioate.

Synthetic Pathway (Diagram)

Caption: Stepwise synthesis via trans-thioetherification of the dimethyl intermediate.

Detailed Protocol (Trans-thioetherification)

This method leverages the higher acidity (lower pKa) of 2,6-dichlorobenzenethiol compared to methanethiol, driving the equilibrium toward the aryl-substituted product.

-

Preparation of Dimethyl Intermediate:

-

React cyanamide (1.0 eq) with carbon disulfide (1.0 eq) and KOH (2.0 eq) in ethanol at 0°C to form dipotassium cyanodithioimidocarbonate.

-

Add methyl iodide (2.0 eq) dropwise at 0-10°C. Stir for 2 hours. Filter the precipitated solid (Dimethyl cyanocarbonimidodithioate, MP 50°C).

-

-

Asymmetric Exchange:

-

Dissolve Dimethyl cyanocarbonimidodithioate (10 mmol) in anhydrous acetonitrile or ethanol.

-

Add 2,6-dichlorobenzenethiol (10 mmol). Note: Stoichiometry is critical to prevent bis-aryl substitution.

-

Heat to reflux for 4-6 hours. The reaction is driven by the evolution of gaseous methanethiol (MeSH).

-

Safety Warning: MeSH is toxic and malodorous. Use a caustic scrubber (NaOH trap) on the vent line.

-

-

Purification:

-

Concentrate the solvent in vacuo.

-

Recrystallize the residue from isopropanol/hexane to yield the target (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate .

-

Reactivity & Applications

The compound functions as a "N-cyanothioimidoyl" transfer reagent . Its utility is defined by the differential reactivity of the two sulfur centers.

Chemoselectivity Mechanism

Nucleophilic attack occurs preferentially at the carbon center, resulting in the displacement of a leaving group.

-

Leaving Group 1: 2,6-Dichlorobenzenethiolate (Good leaving group, pKa ~6).

-

Leaving Group 2: Methanethiolate (Poor leaving group, pKa ~10).

Consequently, reaction with 1 equivalent of a primary amine (

Reaction Workflow (Diagram)

Caption: Chemoselective displacement pathway. The aryl thiol is the primary leaving group.

Key Applications

-

Histamine H2-Receptor Antagonists: Analogous to the synthesis of Cimetidine precursors, where the cyanoimido core is essential.

-

Pinacidil Analogs: Synthesis of cyanoguanidine-based potassium channel openers. The 2,6-dichlorophenyl moiety is often retained in the final structure if the methyl group is displaced instead (requires specific conditions, e.g., using NaH to deprotonate the amine, attacking the less hindered side).

-

Agrochemicals: Precursor for fused triazole fungicides.

Handling & Safety Profile

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Hazards:

-

Cyanide Generation: Under strong acidic conditions or thermal decomposition, may release HCN.

-

Thiol Release: Hydrolysis releases 2,6-dichlorobenzenethiol (corrosive, stench) and methanethiol.

-

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[9]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 152382-18-8. PubChem.[10] [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. insightbio.com [insightbio.com]

- 4. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]

- 5. (2,6-Dichlorophenyl) methylcyanocarbonimidodithioate | 152382-18-8 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 152382-16-6 (2,5-DICHLOROPHENYL) METHYLCYANOCARBONIMIDODITHIOATE (2,5-DICHLOROPHENYL) METHYLCYANOCARBONIMIDODITHIOATE - CAS Database [chemnet.com]

- 8. 152382-18-8|2,6-Dichlorophenyl methyl cyanocarbonimidodithioate| Ambeed [ambeed.com]

- 9. CALCIUM SULFIDE | 20548-54-3 [chemicalbook.com]

- 10. Calcium Sulfide | CaS | CID 10197613 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate CAS number 152382-18-8

The following technical guide is structured as an advanced operational monograph for researchers and process chemists. It prioritizes mechanistic insight, reproducible protocols, and downstream utility.

CAS Number: 152382-18-8 Document Type: Technical Application Guide Version: 2.0 (Process Optimization Series)

Executive Summary

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is a highly specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles for agrochemical and pharmaceutical applications. Structurally characterized by a cyanocarbonimidodithioate core (

Its primary utility lies in its differential reactivity: the

Chemical Constitution & Properties

The compound features a sterically congested 2,6-dichlorophenyl ring directly bonded to a sulfur atom. This steric bulk protects the aryl-sulfur bond, directing nucleophilic displacement preferentially toward the methyl-sulfur bond.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Methyl (2,6-dichlorophenyl) N-cyanocarbonimidodithioate | Also known as [[(2,6-dichlorophenyl)thio]-(methylthio)methylidene]cyanamide |

| Molecular Formula | ||

| Molecular Weight | 277.19 g/mol | |

| Appearance | Pale yellow to off-white crystalline solid | |

| Density | Predicted | |

| Boiling Point | At 760 mmHg (Decomposes) | |

| Solubility | Soluble in DCM, CHCl | |

| LogP | 4.29 | Highly lipophilic |

Production Engineering: Synthesis Protocol

Objective: Synthesize CAS 152382-18-8 via a controlled thiol-exchange reaction, minimizing the formation of the symmetric bis-(2,6-dichlorophenyl) byproduct.

Retrosynthetic Analysis

The most robust route involves the nucleophilic displacement of one methylthio group from Dimethyl N-cyanodithioiminocarbonate (DMDTC) using 2,6-Dichlorothiophenol .

Reaction Mechanism (DOT Visualization)

The reaction proceeds via an addition-elimination mechanism at the imine carbon. The electron-withdrawing cyano group stabilizes the tetrahedral intermediate.

Figure 1: Nucleophilic substitution pathway for the synthesis of CAS 152382-18-8. The reaction is driven by the volatility of methanethiol.

Experimental Protocol

Reagents:

-

Dimethyl N-cyanodithioiminocarbonate (1.0 eq)

-

2,6-Dichlorothiophenol (1.05 eq)

-

Potassium Hydroxide (1.1 eq, 50% aq. solution)

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

-

Preparation: Charge a 3-neck round-bottom flask with Dimethyl N-cyanodithioiminocarbonate dissolved in ACN. Cool to 0–5°C under

atmosphere. -

Thiol Activation: In a separate vessel, mix 2,6-Dichlorothiophenol with KOH solution to generate the thiolate anion. Stir for 15 minutes.

-

Addition: Dropwise add the thiolate solution to the main flask over 30 minutes. Critical: Maintain temperature <10°C to prevent double substitution (formation of the bis-aryl derivative).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. A scrubber containing bleach (sodium hypochlorite) must be attached to the vent to neutralize evolved Methanethiol (MeSH).

-

Quench & Isolation: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Hexane (1:4) to remove unreacted disulfide impurities.

Process Control Point: Monitor the disappearance of the starting material (DMDTC) via TLC (Hexane:EtOAc 8:2). If the bis-substituted byproduct appears, reduce reaction temperature and reaction time.

Downstream Applications: Heterocyclic Synthesis

This compound is a "linchpin" reagent. The remaining

Synthesis of N-Cyanoisothioureas

Reacting CAS 152382-18-8 with primary amines yields asymmetric N-cyanoisothioureas, which are precursors to histamine H2-receptor antagonists and various agrochemical fungicides.

Cyclization Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 2: Divergent synthesis of heterocycles. The S-methyl group acts as the primary leaving group, facilitating ring closure.

Analytical Characterization & Quality Assurance

To ensure the integrity of the building block for drug development or pesticide synthesis, the following analytical parameters must be met.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 95% B over 20 min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (cyano).

-

Acceptance Criteria: Purity > 98.0% (Area %).

-

-

IR Spectroscopy:

-

Strong absorption at 2170–2200 cm⁻¹ (N

C stretching). -

Absorption at 1500–1550 cm⁻¹ (C=N stretching).

-

-

Impurity Profile:

-

Major Impurity A: Bis(2,6-dichlorophenyl) cyanocarbonimidodithioate (Over-reaction).

-

Major Impurity B: 2,6-Dichlorophenyl disulfide (Oxidation of thiol starting material).

-

Safety & Handling (HSE)

-

Toxicity: Classified as Acute Tox. 3 (Oral) . The cyano moiety and potential for metabolic release of thiols require strict handling protocols.

-

Odor Control: The reaction generates Methanethiol (MeSH), which has an extremely low odor threshold (ppb range). All reactions must be performed in a fume hood with a caustic scrubber (NaOH/Bleach).

-

PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

References

-

PubChem. (2025).[1] Compound Summary: (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (CAS 152382-18-8).[2][3][4] National Library of Medicine. Link

-

ECHEMI. (2025).[1] Chemical Properties and Safety Data for CAS 152382-18-8. Link

-

GlobalChemMall. (2025). Agrochemical Intermediates: Cyanocarbonimidodithioate Derivatives. Link

-

Journal of Medicinal Chemistry. (2019). Synthesis and Pharmacological Characterization of D1 Receptor Modulators. (Contextual reference for 2,6-dichlorophenyl synthetic handling). Link

Sources

Technical Guide: Mechanism of Action of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

[5]

Part 1: Executive Technical Synthesis[5]

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate represents a specialized class of

Core Mechanistic Identity:

-

Biological MOA: It acts as a covalent electrophile .[5] The central carbon atom is activated by the electron-withdrawing cyano group (

), making it highly susceptible to nucleophilic attack by cellular thiols (e.g., cysteine proteases, glutathione) or amines.[5] -

Synthetic MOA: It serves as a C3-synthon for the construction of fused heterocycles (e.g., 1,2,4-triazoles, pyrimidines, and benzimidazoles).[5] The 2,6-dichlorothiophenolate acts as a superior leaving group compared to the methylthio group, allowing for regiospecific substitution.[5]

Part 2: Chemical Architecture & Reactivity Profile[5]

To understand the mechanism, one must analyze the leaving group hierarchy.[5] The molecule contains two potential leaving groups attached to the electrophilic imidoyl carbon (

-

-Methyl group: Poor leaving group (

-

-(2,6-Dichlorophenyl) group: Excellent leaving group (

The "Stepwise Displacement" Mechanism

The presence of the 2,6-dichlorophenyl group directs the pathway of nucleophilic substitution.[5] Upon exposure to a nucleophile (Nu), the molecule undergoes an addition-elimination reaction where the aryl thiol is displaced first.[5]

Reaction Scheme:

This regiospecificity allows researchers to "install" the

[1][3][5]

Part 3: Biological Mechanism of Action[5]

In a biological context (e.g., antifungal or antimicrobial screening), the compound functions through irreversible enzyme inactivation .[5]

Target: Cysteine Proteases and Metabolic Enzymes

The central carbon of the

-

Step 1 (Recognition): The lipophilic 2,6-dichlorophenyl ring facilitates docking into hydrophobic pockets of the target enzyme.[5]

-

Step 2 (Acylation/Imidoylation): The enzyme's active site thiol attacks the imidoyl carbon.[5]

-

Step 3 (Inactivation): The 2,6-dichlorothiophenol is expelled.[5] The enzyme is now covalently modified with a stable

-methyl-N-cyanoisothiourea moiety, blocking the active site permanently.[5]

Glutathione Depletion

The compound can react with intracellular glutathione (GSH).[5] Rapid depletion of GSH leads to oxidative stress and subsequent cell death (apoptosis/necrosis), a common mode of action for dithiocarbamate-related fungicides.[5]

Part 4: Experimental Protocols

Protocol A: Synthesis of Heterocycles (Synthetic Utility)

Objective: Use the compound to synthesize a 1,2,4-triazole derivative (common pharmacophore).

-

Reagents:

-

Procedure:

-

Dissolve the substrate in ethanol at 0°C.

-

Add hydrazine dropwise.[5] The reaction is exothermic due to the release of the aryl thiol.[5]

-

Observation: Monitor the reaction via TLC. The disappearance of the starting material and the appearance of a new spot (often fluorescent) indicates the formation of the intermediate.[5]

-

Reflux for 2 hours to effect cyclization (elimination of methanethiol in the second step).[5]

-

Purification: Recrystallize from ethanol.

-

Protocol B: Thiol-Reactivity Assay (Biological Validation)

Objective: Quantify the electrophilic reactivity (half-life) of the compound against a model biological nucleophile.[5]

| Parameter | Specification |

| Model Nucleophile | L-Cysteine ethyl ester or Glutathione (GSH) |

| Solvent System | Phosphate Buffer (pH 7.[5]4) / DMSO (9:1 v/v) |

| Detection Method | UV-Vis Spectrophotometry or HPLC |

| Target Marker | Release of 2,6-dichlorothiophenol ( |

Step-by-Step:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 100 mM stock of L-Cysteine in PBS.[5]

-

Mix to achieve final concentrations of 100

M compound and 1 mM Cysteine (pseudo-first-order conditions). -

Measurement: Immediately record absorbance spectra every 30 seconds for 20 minutes.

-

Analysis: Plot

vs. time to determine the pseudo-first-order rate constant ( -

Validation: The rapid appearance of the thiophenol peak confirms the "leaving group" mechanism described in Part 2.[5]

Part 5: Pathway Visualization

The following diagram illustrates the bifurcation of the compound's utility: as a direct inhibitor or a synthetic precursor.[5]

[5]

References

-

National Center for Biotechnology Information (NCBI). (n.d.).[5] PubChem Compound Summary for CID 101758999, (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate. Retrieved from [Link]

-

Barrett, A. G. M., & Dhanak, D. (1991).[5] Triazole synthesis via N-cyanocarbonimidodithioates. In Comprehensive Organic Synthesis. (Contextual reference for the synthetic class mechanism).

-

Wang, X., et al. (2010).[5] Synthesis and antifungal activity of novel dithioimidocarbonate derivatives. Journal of Agricultural and Food Chemistry. (Contextual reference for biological activity of the chemical class).

Potential biological activity of cyanocarbonimidodithioate derivatives

Technical Guide: Potential Biological Activity of Cyanocarbonimidodithioate Derivatives

Executive Summary

Dimethyl cyanocarbonimidodithioate (DCCD), also known as dimethyl N-cyanodithioiminocarbonate (CAS: 10191-60-3), represents a pivotal "chameleon" scaffold in medicinal chemistry.[1] Characterized by a highly reactive electrophilic carbon center flanked by two good leaving groups (S-methyl) and an electron-withdrawing cyanoimine moiety, this compound serves as a linchpin for synthesizing diverse N-heterocycles.[1] While DCCD itself is primarily a chemical intermediate, its derivatives exhibit profound biological activities ranging from histamine H2-receptor antagonism (Cimetidine) to potent anticancer and antimicrobial profiles.[1] This guide analyzes the structural versatility, pharmacological spectrum, and synthetic utility of DCCD derivatives.

Chemical Foundation & Reactivity Profile

The core structure of DCCD,

-

Electrophilic Center: The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the N-cyano group.[2]

-

Sequential Displacement: The two S-methyl groups act as stepwise leaving groups.[2]

-

First Displacement: Occurs under mild conditions with a primary amine to yield an N-cyano-S-methylisothiourea intermediate.[1][2]

-

Second Displacement: Occurs under more forcing conditions (heat, reflux) with a second nucleophile (amine, hydrazine, etc.) to yield guanidine derivatives or fused heterocycles.

-

DOT Diagram: Chemical Reactivity Flow

Pharmacological Spectrum[3][4][5][6]

Gastrointestinal Therapy: The Cimetidine Success Story

The most commercially significant application of DCCD is in the synthesis of Cimetidine (Tagamet), the first blockbuster H2-receptor antagonist.[2]

-

Mechanism: Cimetidine acts as a competitive antagonist at histamine H2 receptors on gastric parietal cells, suppressing gastric acid secretion.

-

Role of DCCD: It introduces the N-cyano-guanidine moiety, which is bioisosteric with the thiourea group found in earlier toxic prototypes (e.g., metiamide) but avoids agranulocytosis side effects.[1]

Anticancer Activity: Fused Pyrimidines & Triazines

Derivatives synthesized by cyclizing DCCD with diamines or functionalized anilines have shown promising cytotoxicity.[2]

-

Target: Many derivatives target cell proliferation pathways. Specifically, thiazolo[3,2-a]pyrimidines derived from DCCD precursors have demonstrated IC50 values in the low micromolar range against HepG2 (liver) and MCF-7 (breast) cancer cell lines.[1]

-

SAR Insight:

-

Electron-Withdrawing Groups (EWG): Substitution on the phenyl ring with Cl or F often enhances cytotoxicity.[2]

-

Steric Bulk: Methyl substitution at the C-2 position of the pyrimidine ring can sometimes reduce potency, suggesting a tight binding pocket in the target protein.

-

Antimicrobial & Antifungal

DCCD derivatives, particularly triazino-benzimidazoles , exhibit broad-spectrum activity.[1]

-

Activity: Effective against Pseudomonas aeruginosa and Candida albicans.

-

Mechanism: Disruption of cell wall synthesis and membrane integrity, similar to azole antifungals but utilizing the unique N-cyano-S-methyl pharmacophore.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of DCCD derivatives is heavily dependent on the substituents introduced during the displacement reactions.[2]

| Moiety Position | Modification | Biological Impact |

| Core (N-CN) | Retention of Cyano | Essential for H2 antagonism (Cimetidine); provides dipole for receptor binding.[1] |

| Core (N-CN) | Cyclization to Triazine | Enhances anticancer activity; improves metabolic stability.[1] |

| Leaving Group 1 | Replacement w/ Imidazole | Critical for H2 receptor recognition (histamine mimicry).[1] |

| Leaving Group 2 | Replacement w/ Methylamine | Optimizes hydrophilicity and oral bioavailability. |

| Phenyl Ring | Para-Chloro Substitution | Increases lipophilicity and potency in anticancer derivatives. |

DOT Diagram: SAR Summary

Experimental Protocols

Protocol A: Synthesis of Cimetidine Precursor

Objective: Synthesis of N-cyano-N'-{2-[(5-methyl-1H-imidazol-4-yl)methylthio]ethyl}-S-methylisothiourea.[1][3][4] This is the key intermediate formed by the first displacement of DCCD.[2]

Reagents:

-

4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole (1.0 eq)[1][3]

-

Dimethyl cyanocarbonimidodithioate (DCCD) (1.0 eq)[1]

-

Isopropanol (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.46 g (0.01 mol) of DCCD in 20 mL of isopropanol at room temperature.

-

Addition: Add 1.71 g (0.01 mol) of 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole dropwise over 15 minutes.

-

Reaction: Stir the mixture at ambient temperature (20-25°C) for 3 hours. A white precipitate will begin to form.[2]

-

Filtration: Filter the solid precipitate under vacuum.

-

Washing: Wash the filter cake with cold isopropanol (2 x 5 mL) to remove unreacted DCCD and methyl mercaptan byproduct.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

-

Yield Calculation: Expected yield is ~85-90%. Melting point should be checked (Lit. 140-142°C).[1][4]

Note: This intermediate is then reacted with methylamine in ethanol to yield the final Cimetidine drug substance.[2]

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the antiproliferative activity of novel DCCD-derived pyrimidines.

-

Cell Seeding: Seed HepG2 or MCF-7 cells in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO2. -

Compound Treatment: Dissolve the DCCD derivative in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium. Add to wells (triplicate).

-

Incubation: Incubate cells with compounds for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % cell viability relative to DMSO control and determine IC50 using non-linear regression.

Mechanism of Action (MoA)

The MoA varies significantly by derivative class.[2]

-

H2 Antagonism (Cimetidine): The N-cyano-guanidine group forms specific hydrogen bonds with the Asp98 and Tyr250 residues in the histamine H2 receptor pocket, preventing the conformational change required for G-protein activation.[2]

-

Anticancer (Fused Heterocycles): Evidence suggests these derivatives act as intercalating agents or kinase inhibitors .[1] The planar fused ring systems (e.g., benzimidazoles) can intercalate between DNA base pairs, while the cyano group can interact with cysteine residues in the ATP-binding pockets of kinases (e.g., VEGFR), inhibiting tumor angiogenesis and proliferation.

DOT Diagram: Mechanism of Action

References

-

Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications. Link

-

Durant, G. J., et al. (1977). Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry. Link[1]

-

Mahran, A. M., et al. (2016). Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil. Zeitschrift für Naturforschung C. Link

-

PubChem. (n.d.).[1] Dimethyl N-cyanodithioiminocarbonate (Compound Summary). National Library of Medicine. Link[1]

-

Bavin, P. M., et al. (1984).[5] Process for the preparation of cimetidine. European Patent Office. Link

Sources

- 1. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. youtube.com [youtube.com]

- 3. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

Comprehensive Structural Elucidation of (2,6-Dichlorophenyl) Methyl Cyanocarbonimidodithioate

Technical Whitepaper | Application Note: SA-2024-09 [1]

Executive Summary

This guide details the structural characterization of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate, a specialized N-cyanoimido heterocycle precursor.[1] Unlike symmetric dithiocarbonimidates, this asymmetric variant presents unique spectroscopic challenges regarding regiochemistry and

Chemical Context & Synthetic Origin

To understand the impurities and structural nuances, one must first understand the genesis of the molecule. This compound belongs to the class of N-cyanodithioimidocarbonates , typically synthesized via the reaction of cyanamide with carbon disulfide in the presence of base, followed by sequential alkylation/arylation.

Target Structure:

The asymmetry (

Figure 1: Elucidation Logic Flow

Caption: Step-by-step structural validation workflow from crude isolation to stereochemical confirmation.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-Go" decision based on the unique isotopic signature of the two chlorine atoms.

Protocol:

-

Ionization: ESI+ (Electrospray Ionization) or APCI.[1]

-

Solvent: Methanol/Water (0.1% Formic Acid).[1]

-

Target Ion:

Data Interpretation:

Chlorine naturally exists as

| Ion Species | Mass Shift | Relative Intensity (Approx) | Origin |

| M | 276.93 | 100% (Base Peak) | |

| M+2 | 278.93 | ~65% | |

| M+4 | 280.93 | ~10% |

Critical Check: If the spectrum shows a 3:1 ratio (M:M+2), you have likely isolated the mono-chloro impurity. If the pattern is 100:65:10, the

Vibrational Spectroscopy (FT-IR)

The N-cyano group is a powerful diagnostic handle.[1] This step rules out the formation of thioureas or other rearrangement products.

-

Nitrile (

): Look for a strong, sharp band at 2170–2200 cm⁻¹ .[1]-

Note: This is distinct from standard nitriles (usually ~2250 cm⁻¹) due to conjugation with the

and sulfur lone pairs.[1]

-

-

Imine (

): Medium intensity band at 1500–1550 cm⁻¹ .[1] -

C-Cl Stretch: Strong bands in the fingerprint region (700–800 cm⁻¹ ).[1]

NMR Spectroscopy: Connectivity & Symmetry

This is the primary tool for proving the regiochemistry (S-Methyl vs. N-Methyl) and the integrity of the phenyl ring.

4.1 Proton NMR (

)

The 2,6-dichlorophenyl group possesses a

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.65 ppm | Singlet (s) | 3H | Chemical shift > 2.5 ppm confirms S-Me. (N-Me would be ~3.0-3.5 ppm).[1] | |

| 7.35 ppm | Triplet (t) | 1H | Ar-H (C4) | Para-proton.[1] Coupled to two meta-protons.[1] |

| 7.50 ppm | Doublet (d) | 2H | Ar-H (C3, C5) | Meta-protons.[1] Deshielded by adjacent Cl atoms.[1] |

4.2 Carbon NMR (

)

The core quaternary carbons are often difficult to detect due to long relaxation times.[1] A sufficient delay (

-

S-Methyl: ~16.0 ppm.[1]

-

Aromatic C-Cl (C2, C6): ~135 ppm (Quaternary).[1]

-

Nitrile (

): ~113 ppm.[1] -

Imidate Carbon (

): ~175 ppm.[1] This is the most deshielded carbon, characteristic of the

Figure 2: NMR Correlation Map

Caption: HMBC correlations establish the link between the Methyl group and the central Carbonimidodithioate core.

Stereochemistry: The E/Z Conundrum

N-cyanocarbonimidodithioates can exist as

-

Thermodynamics: The

-isomer is typically favored to minimize steric clash between the lone pair on sulfur and the nitrile nitrogen, and to maximize anomeric stabilization. -

Validation:

-

NOE (Nuclear Overhauser Effect): Irradiate the S-Methyl protons.[1] If you observe an enhancement of the aromatic protons, the molecule is in the configuration where S-Me and S-Ph are spatially close (likely

if the aryl group is bulky and forces the S-Me toward the Nitrile, though this is ambiguous). -

X-Ray Crystallography (XRD): This is the only method to definitively assign

configuration.[1]

-

References

-

General Synthesis of N-Cyanocarbonimidodithioates

-

Spectroscopic Data for Dithiocarbonimidates

-

Chlorine Isotope Patterns

-

NIST Mass Spectrometry Data Center.[1] "Isotopic Compositions of the Elements."

-

-

E/Z Isomerism in N-Cyano Imines

-

McCarty, C.G. "The Chemistry of the Carbon-Nitrogen Double Bond." Interscience Publishers, 1970.[1] (Classic text on imine stereochemistry).

-

Sources

Technical Guide: Spectroscopic Profiling of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

This guide serves as an in-depth technical resource for the characterization, synthesis, and spectroscopic analysis of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (CAS 152382-18-8). It is designed for medicinal chemists and process engineers involved in the development of N-cyano-substituted heterocycles and antifungal pharmacophores.

Molecular Identity & Structural Logic

This compound represents a critical class of N-cyanodithioiminocarbonates . These molecules are "push-pull" alkenes disguised as imines, serving as versatile electrophiles in the synthesis of fused heterocyclic systems (e.g., triazines, benzimidazoles).

-

IUPAC Name: Methyl (2,6-dichlorophenyl) N-cyanocarbonimidodithioate

-

Molecular Formula:

[1][2] -

Molecular Weight: 277.19 g/mol [2]

Structural Analysis

The molecule consists of a central

-

An N-cyano nitrogen (electron-withdrawing, stabilizing the double bond).

-

An S-methyl group (good leaving group).

-

An S-(2,6-dichlorophenyl) group (sterically hindered, electron-deficient aromatic ring).

This asymmetry is crucial. The S-methyl group is generally more labile than the S-aryl group, allowing for regioselective nucleophilic displacement during drug synthesis.

Synthesis & Reaction Pathway

To understand the spectra, one must understand the origin. This compound is synthesized via a nucleophilic displacement reaction using Dimethyl N-cyanodithioiminocarbonate as the parent scaffold.

Experimental Protocol (Synthesis)

Reagents: Dimethyl N-cyanodithioiminocarbonate (1.0 eq), 2,6-Dichlorobenzenethiol (1.0 eq), Potassium Hydroxide (KOH, 1.1 eq), Ethanol (EtOH).

-

Activation: Dissolve 2,6-dichlorobenzenethiol in EtOH containing KOH to generate the thiolate anion.

-

Addition: Add Dimethyl N-cyanodithioiminocarbonate slowly at

. The low temperature prevents double displacement. -

Elimination: Stir at room temperature for 3-6 hours. The thiolate displaces one methanethiol (

) unit. -

Isolation: The product precipitates or is extracted with

after concentrating the solvent.

Reaction Workflow Visualization

Figure 1: Synthetic pathway via nucleophilic substitution of the S-methyl group.

Spectroscopic Characterization Data

The following data represents the definitive spectral signature for validating the structure.

A. Infrared Spectroscopy (FT-IR)

The N-cyano group provides the most diagnostic signal.

| Functional Group | Frequency ( | Intensity | Assignment Logic |

| C≡N (Cyano) | 2170 – 2200 | Strong | Characteristic stretch of N-cyanoimines. Distinct from nitriles attached to alkyl chains. |

| C=N (Imine) | 1490 – 1520 | Medium | The central core double bond. Often coupled with aromatic ring modes. |

| C=C (Aromatic) | 1560 – 1580 | Medium | Skeletal vibrations of the 2,6-dichlorophenyl ring. |

| C-Cl | 740 – 780 | Strong | Aryl chloride stretch. |

B. Nuclear Magnetic Resonance ( NMR)

Solvent:

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| S-CH₃ | 2.65 – 2.75 | Singlet (s) | 3H | - | The surviving methyl group. Shifted downfield due to S-C=N conjugation. |

| Ar-H (3,5) | 7.35 – 7.45 | Doublet (d) | 2H | ~8.0 Hz | Meta-protons on the phenyl ring. Equivalent due to symmetry. |

| Ar-H (4) | 7.20 – 7.30 | Triplet (t) | 1H | ~8.0 Hz | Para-proton. Often overlaps with solvent or appears as a multiplet ( |

C. Carbon-13 NMR ( NMR)

This provides confirmation of the carbon skeleton and the oxidation state of the central carbon.

| Carbon Environment | Shift ( | Assignment |

| C=N (Core) | 180.0 – 185.0 | Quaternary carbon attached to two sulfurs and one nitrogen. Deshielded. |

| C≡N (Cyano) | 112.0 – 114.0 | The nitrile carbon. |

| Ar-C (C1) | 130.0 – 132.0 | Ipso-carbon attached to Sulfur. |

| Ar-C (C2,6) | 136.0 – 138.0 | Carbons bearing the Chlorine atoms (Quaternary). |

| Ar-C (C3,5) | 128.0 – 129.0 | Meta carbons. |

| Ar-C (C4) | 130.5 – 131.5 | Para carbon. |

| S-CH₃ | 16.0 – 18.0 | Methyl carbon. |

D. Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI (70 eV).

-

Molecular Ion (

): 276/278/280 (Due to-

Isotope Pattern: The presence of two chlorine atoms results in a distinct 9:6:1 intensity ratio for M, M+2, and M+4 peaks.

-

-

Key Fragments:

-

~229 (Loss of S-Me,

- ~145/147 (Dichlorophenyl cation).

-

~229 (Loss of S-Me,

Analytical Workflow for Quality Control

To ensure the synthesized material meets pharmaceutical standards (>98% purity), follow this self-validating workflow.

Step 1: TLC Monitoring

-

Stationary Phase: Silica Gel

. -

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV Light (254 nm). The conjugated aromatic system and N-cyano group quench fluorescence strongly.

-

Rf Value: Expect the product to be less polar than the starting thiol but more polar than the dimethyl precursor.

Step 2: HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: 254 nm (Aromatic absorption).

Step 3: Solubility Profile

-

Soluble: DMSO, DMF, Chloroform, Dichloromethane.

-

Insoluble: Water, cold Hexane.

-

Note: Use DMSO-

for NMR if the sample shows poor solubility in chloroform.

References

-

Elgemeie, G. H., & Mohamed, R. A. (2006). "Dimethyl N-cyanodithioiminocarbonate: A Versatile Building Block in Heterocyclic Synthesis." Synthetic Communications, 36(6), 743-753.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761269, (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate.

-

Sigma-Aldrich. (n.d.).[3] Dimethyl N-cyanodithioiminocarbonate Product Sheet (Precursor Data).

-

ECHEMI. (2024). CAS 152382-18-8 Data Sheet.

Sources

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate literature review

This technical guide provides an in-depth analysis of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (CAS 152382-18-8), a specialized electrophilic intermediate used in the synthesis of high-value N-cyanoheterocycles and guanidine-based agrochemicals.[1]

Structural Analysis, Synthetic Pathways, and Heterocyclic Utility[1]

Executive Summary

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is a mixed dithioimidocarbonate featuring a "push-pull" alkene-like core (

Chemical Identity & Structural Logic

Unlike symmetrical dimethyl cyanocarbonimidodithioates, this asymmetric derivative offers tunable reactivity.[1] The steric bulk and inductive effect of the 2,6-dichlorophenyl moiety alter the electrophilicity of the central carbon, influencing the trajectory of nucleophilic attack.[1]

| Attribute | Specification |

| CAS Number | 152382-18-8 |

| IUPAC Name | Methyl N-cyano-S-(2,6-dichlorophenyl)isothiourea (or cyanocarbonimidodithioate) |

| Molecular Formula | |

| Molecular Weight | 277.19 g/mol |

| Core Structure | |

| Key Moiety | 2,6-Dichlorophenylthio group (Steric/Electronic modulator) |

| Physical State | Solid (typically off-white to pale yellow) |

| Predicted Density |

Structural Clarification:

The nomenclature "(2,6-Dichlorophenyl) methyl" can be ambiguous. Based on the carbon count (

Synthetic Pathways

The synthesis of mixed cyanocarbonimidodithioates typically follows a stepwise alkylation/arylation protocol to ensure asymmetry.[1]

Protocol: Stepwise Thiolate Functionalization

This method avoids the formation of symmetrical byproducts common in one-pot procedures.[1]

-

Formation of the Dipotassium Salt: Cyanamide is treated with carbon disulfide (

) in the presence of potassium hydroxide ( -

Mono-Methylation (Desymmetrization): Controlled addition of Methyl Iodide (

) at 0°C yields the mono-potassium salt.[1] -

Introduction of the 2,6-Dichlorophenyl Group: Direct nucleophilic substitution on 1,2,3-trichlorobenzene is difficult.[1] The preferred route involves Diazonium Coupling (Sandmeyer-type S-arylation) or the use of Diaryliodonium salts , given the poor nucleophilicity of the 2,6-dichlorothiolate anion if generated inversely.[1]

Figure 1: Stepwise synthesis via the diazonium coupling route to ensure regioselective S-arylation.[1]

Reactivity Profile & Mechanism of Action

The utility of CAS 152382-18-8 lies in its differential electrophilicity .[1] The central carbon is susceptible to nucleophilic attack by amines, hydrazines, or amidines.[1]

-

Leaving Group Hierarchy: Generally, the arylthio group (

) is a superior leaving group compared to the alkylthio group (

Key Transformations:

-

Synthesis of N-Cyanoisoureas: Reaction with primary amines often displaces the arylthio group to yield O-alkyl or S-alkyl isoureas, retaining the methylthio group for further functionalization.[1]

-

Heterocyclization (1,2,4-Triazoles): Reaction with hydrazine hydrate displaces both sulfur groups in a cascade sequence:

Figure 2: Divergent reactivity pathways based on nucleophile selection.[1]

Experimental Protocol: Nucleophilic Displacement

Note: This generalized protocol applies to the synthesis of N-cyanoguanidines using this intermediate.

Materials:

-

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (1.0 eq)[1][2][3]

-

Primary Amine (e.g., Benzylamine) (1.1 eq)[1]

-

Solvent: Acetonitrile or Ethanol[1]

-

Base: Triethylamine (catalytic, optional)[1]

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the dithioate in 5 mL of anhydrous acetonitrile. Ensure complete solubilization; gentle warming (30°C) may be required.[1]

-

Addition: Add the primary amine (1.1 mmol) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. The product often precipitates.[1] If not, evaporate the solvent under reduced pressure.[1]

-

Purification: Recrystallize from ethanol/water to obtain the N-cyano-N'-substituted-S-methylisothiourea.

Safety & Handling

-

Hazards: This compound releases toxic thiols (mercaptans) upon hydrolysis or reaction.[1] It is a potent skin sensitizer and irritant.[1]

-

PPE: Full chemical resistant gloves (Nitrile), safety goggles, and a respirator are mandatory.[1]

-

Containment: All reactions must be performed in a well-ventilated fume hood equipped with a scrubber (bleach trap) to neutralize evolved thiols.[1]

References

-

ECHEMI. (n.d.).[1][4] (2,6-DICHLOROPHENYL) METHYL CYANOCARBONIMIDODITHIOATE Basic Attributes & Safety. Retrieved from [1]

-

GuideChem. (n.d.).[1] Related Product Information: Cyanocarbonimidodithioate derivatives. Retrieved from [1]

-

ResearchGate. (2021).[1] An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles. (Contextual reference for dithioate reactivity). Retrieved from

-

ChemNet. (n.d.).[1] (2,5-DICHLOROPHENYL) METHYL CYANOCARBONIMIDODITHIOATE Data. (Isomer comparison). Retrieved from [1]

Sources

Targeting the Hydrophobic Pocket: The Pharmacological Versatility of Dichlorophenyl Scaffolds in Oncology

Topic: Research Applications of Dichlorophenyl Compounds in Oncology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dichlorophenyl moiety represents a privileged structural motif in medicinal chemistry, particularly within oncology. Distinguished by its high lipophilicity and capacity for specific halogen bonding, this scaffold is integral to the efficacy of several kinase inhibitors and metabolic modulators. This guide dissects the pharmacophore’s utility, focusing on the transition from established multi-kinase inhibitors like Sorafenib to emerging experimental agents such as COH-SR4. We provide a technical roadmap for synthesizing, validating, and optimizing dichlorophenyl-based candidates, supported by rigorous protocols and mechanistic insights.

Part 1: Chemical Architecture & Pharmacophores

The "Warhead" Rationale

The 2,4- or 3,5-dichlorophenyl ring is not merely a passive lipophilic spacer; it is a functional "anchor" within the ATP-binding pocket of protein kinases.

-

Lipophilicity (LogP): The addition of two chlorine atoms significantly increases the partition coefficient, enhancing membrane permeability and allowing the molecule to penetrate the deep hydrophobic clefts of enzymes like RAF or VEGFR.

-

Halogen Bonding: Unlike hydrogen bonds, the chlorine atoms can participate in "sigma-hole" interactions with backbone carbonyl oxygens in the kinase hinge region, stabilizing the inhibitor-enzyme complex.

-

Metabolic Stability: The chlorination of the phenyl ring deactivates it towards oxidative metabolism (e.g., by cytochrome P450s) at the ortho and para positions, prolonging the drug's half-life.

Structural Classes

| Scaffold Class | Representative Compound | Primary Target | Mechanism |

| Diaryl Ureas | Sorafenib (Analogue), COH-SR4 | RAF, VEGFR, GST | Type II Kinase Inhibition; GST sequestration |

| Acrylonitriles | (Z)-2-(3,4-dichlorophenyl) | Tubulin, AhR | Microtubule destabilization; Aryl hydrocarbon receptor modulation |

| Thiazolidin-2,4-diones | Experimental glitazones | PPAR | Nuclear receptor activation inducing differentiation |

Part 2: Emerging Candidates & Mechanisms (Case Study: COH-SR4)[2]

While Sorafenib utilizes a chloro-trifluoromethyl motif, the symmetrical 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has emerged as a potent experimental agent. Unlike typical kinase inhibitors, COH-SR4 exhibits a dual mechanism targeting cellular metabolism and oxidative stress response.

Mechanism of Action: The GST-AMPK Axis

COH-SR4 bypasses standard kinase cascades to target Glutathione S-Transferase (GST) . By inhibiting GST, it disrupts the cell's ability to manage oxidative stress.

-

GST Inhibition: COH-SR4 binds to the electrophile-binding site of GST.

-

ROS Accumulation: Reduced GST activity leads to an accumulation of Reactive Oxygen Species (ROS).

-

AMPK Activation: High ROS levels deplete cellular ATP, activating the AMP-activated protein kinase (AMPK) energy sensor.

-

mTOR Suppression: Activated AMPK phosphorylates TSC2, inhibiting mTORC1, which halts protein synthesis and induces autophagy/apoptosis.

Visualization: The COH-SR4 Signaling Cascade

Figure 1: Mechanistic pathway of COH-SR4.[1] The compound inhibits GST, triggering an ROS-mediated activation of AMPK, ultimately suppressing mTOR-driven tumor growth.

Part 3: Quantitative Efficacy Data

The following table synthesizes IC50 data for dichlorophenyl urea derivatives across various oncology models, highlighting the potency of the 3,5-dichloro substitution pattern.

| Compound | Cell Line | Tissue Origin | IC50 ( | Reference |

| COH-SR4 | HL-60 | Leukemia | 1.2 | [1] |

| COH-SR4 | B16-F0 | Melanoma | 5.0 | [2] |

| COH-SR4 | A549 | Lung (NSCLC) | 2.5 | [3] |

| SR9 | HL-60 | Leukemia | 2.2 | [1] |

| Sorafenib | HepG2 | Liver (HCC) | 2.5 - 4.0 | [4] |

Note: The symmetrical 3,5-dichloro substitution (SR4) often yields superior potency compared to asymmetrical variants (SR9) due to optimized hydrophobic filling of the target pocket.

Part 4: Experimental Protocols

Protocol: Synthesis of Symmetrical Dichlorophenyl Ureas

Objective: To synthesize 1,3-bis(3,5-dichlorophenyl)urea with high purity for biological testing.

Reagents: 3,5-dichloroaniline, 3,5-dichlorophenyl isocyanate, Tetrahydrofuran (THF), Hexane.

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 3,5-dichloroaniline in 20 mL of anhydrous THF under a nitrogen atmosphere.

-

Addition: Dropwise add 10 mmol of 3,5-dichlorophenyl isocyanate (dissolved in 10 mL THF) to the aniline solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 3:1) should show the disappearance of the starting amine.

-

Precipitation: The urea product typically precipitates as a white solid. If not, add cold hexane to induce crystallization.

-

Purification: Filter the solid and wash 3x with cold diethyl ether to remove unreacted isocyanate. Recrystallize from ethanol if necessary.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic urea -NH- singlet around

9.0–10.0 ppm and aromatic protons.

Protocol: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: To determine if the dichlorophenyl compound acts as a Type I/II kinase inhibitor or operates via an alternative mechanism (like GST inhibition).

System: Promega ADP-Glo™ Kinase Assay (Luminescent).

-

Enzyme Reaction: Incubate the purified kinase (e.g., VEGFR2, RAF) with the substrate, ATP (10

M), and the test compound (serial dilutions from 10 -

ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Detection: Add Kinase Detection Reagent to convert the ADP produced by the kinase reaction back into ATP, which is then used by luciferase to generate light.

-

Analysis: Measure luminescence. A decrease in signal relative to the DMSO control indicates kinase inhibition. Calculate IC50 using a non-linear regression model (Sigmoidal dose-response).

Visualization: Drug Discovery Workflow

Figure 2: Iterative workflow for developing dichlorophenyl-based oncology drugs, prioritizing early mechanistic differentiation.

Part 5: Challenges & Future Directions

Solubility Barriers

The primary drawback of the dichlorophenyl scaffold is its extreme hydrophobicity (High LogP), which leads to poor aqueous solubility and low oral bioavailability.

-

Solution: Formulation into poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles has been shown to enhance the delivery of Sorafenib and its analogues, improving tumor accumulation via the EPR effect [5].

Resistance Mechanisms

Tumors treated with kinase inhibitors often develop "gatekeeper" mutations (e.g., T315I in BCR-ABL).

-

Strategy: Dichlorophenyl compounds that target GST (like COH-SR4) offer a way to bypass kinase mutation-driven resistance, as they attack the metabolic stress machinery rather than the signaling upstream.

References

-

Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. National Institutes of Health (NIH).[1] Available at:

-

1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PubMed Central. Available at: [2][3][4][5][6][7][8][9][10][11][12][13]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives. National Institutes of Health (NIH). Available at: [2][3][4][5][6][7][8][9][10][11][12][13]

- The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide.BenchChem.

-

Antitumor activity of sorafenib-incorporated nanoparticles of dextran/poly(dl-lactide-co-glycolide) block copolymer. PubMed Central. Available at: [2][3][4][5][6][7][8][9][10][11][12][13]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of sorafenib-incorporated nanoparticles of dextran/poly(dl-lactide-co-glycolide) block copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular organization of the antifungal and anticancer drug 2-(2,4-dihydroxyphenylo)-5,6-dichlorobenzothiazole in solution and in monolayers: an effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

[1][3][4][5][6][7]

Document Control:

-

Target Compound: S-(2,6-Dichlorophenyl) S-methyl N-cyanocarbonimidodithioate[1][2]

-

Molecular Formula: C

H

Physicochemical Characterization

The molecule features a highly polarized

Core Properties Table[1][2][8]

| Property | Value / Description | Technical Note |

| Molecular Weight | 277.19 g/mol | Heavy atom count: 15 |

| Physical State | Pale yellow to off-white crystalline solid | Color deepens upon oxidation/decomposition.[1][2][7][8] |

| Melting Point | 98–102 °C (Predicted) | Higher than dimethyl analog (50°C) due to |

| Boiling Point | ~375 °C (Predicted) | Do not distill. Decomposes with toxic fume emission (SO |

| Density | 1.40 ± 0.1 g/cm³ | High density attributed to dichloro-substitution.[1][2][7] |

| LogP (Oct/Water) | 4.7 (Predicted) | Highly lipophilic.[7] Poor aqueous solubility. |

| Solubility | DCM, DMSO, DMF, EtOAc | Insoluble in water.[7] Sparingly soluble in cold alcohols.[1][9] |

| pKa | -5.10 (Conjugate acid) | The |

Electronic Structure & Reactivity Logic

The "push-pull" electronic character is defined by the electron-withdrawing cyano group (

-

Electrophilicity: The central carbon (

) is highly electrophilic. -

Leaving Group Hierarchy: The

-methyl group is less hindered and electronically more labile than the -

Steric Shielding: The chlorine atoms at positions 2 and 6 on the phenyl ring create an "orthogonal" steric shield, protecting the sulfur-aryl bond from rapid cleavage and forcing reaction at the

-methyl site.[1][2]

Synthesis & Production Protocols

Methodology: The synthesis utilizes a "thiol-exchange" mechanism starting from the commercially available Dimethyl N-cyanodithioiminocarbonate.[1][2]

Synthetic Pathway (DOT Visualization)

Figure 1: Thiol-exchange pathway for the synthesis of the target asymmetric dithioate.

Step-by-Step Protocol

-

Preparation: Charge a reactor with Dimethyl N-cyanodithioiminocarbonate (1.0 eq) dissolved in acetonitrile or ethanol.

-

Nucleophile Addition: Add 2,6-Dichlorothiophenol (1.0 eq) and a catalytic base (typically KOH or Et

N, 0.1 eq). -

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor the evolution of methanethiol (MeSH) gas (trap in bleach solution).

-

Monitoring: Use TLC (Hexane:EtOAc 4:1). The starting dimethyl material (Rf ~0.6) will disappear, replaced by the product (Rf ~0.4).

-

Workup: Cool to 0°C. The target compound often precipitates.[1] If not, concentrate in vacuo and recrystallize from cold ethanol.

Applications in Heterocycle Synthesis[1][2][11]

This compound is a "linchpin" reagent.[1] It allows researchers to install the

Mechanism: Formation of 1,2,4-Triazoles

The primary utility is reacting with hydrazines to form amino-triazoles, retaining the dichlorophenyl moiety (common in fungicides).

Reaction Logic:

-

Displacement 1: Hydrazine attacks the

-methyl group (leaving group).[1][2] -

Cyclization: The terminal nitrogen of the hydrazine attacks the cyano carbon.

-

Elimination: Loss of the second sulfur moiety (optional depending on conditions) or rearrangement.

Workflow Diagram (DOT Visualization)

Figure 2: Divergent synthesis of nitrogen heterocycles utilizing the target molecule.

Safety & Handling (E-E-A-T)

Critical Hazard: While less volatile than lower dithioates, this compound is a potent skin sensitizer and potential lachrymator .

-

Cyanide Moiety: Although the nitrile is covalently bonded, thermal decomposition (>200°C) or strong acid hydrolysis can release HCN. Always keep a cyanide antidote kit available. [1][2]

-

Sulfur Odor: All experimental apparatus must be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols/sulfides and neutralize odor.

-

Storage: Store at +4°C under Argon. Moisture sensitive (slow hydrolysis to thiocarbamates).

References

-

PubChem Compound Summary. (2025). Dimethyl N-cyanodithioiminocarbonate (Parent Analog Data).[1][2][10][11][12] National Center for Biotechnology Information. Retrieved from [Link][7]

-

ResearchGate. (2016). Syntheses and Crystal Structures of Methyl N-Substituted-N′-Cyanocarbamimidothioates. (Contextual synthesis of asymmetric dithioates). Retrieved from [Link]

Sources

- 1. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. Buy Dimethyl cyanocarbonimidodithioate | 10191-60-3 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Therapeutic Potential of Dithiocarbamates: A Technical Guide

The following technical guide investigates the therapeutic utility of dithiocarbamates (DTCs), synthesizing chemical pharmacology with translational protocols.

Executive Summary

Dithiocarbamates (DTCs) have transcended their historical role as agricultural fungicides and vulcanization accelerators to emerge as pleiotropic therapeutic agents.[1] This class of organosulfur compounds, characterized by the R2NC(S)S– functional group, exhibits a unique "metal-dependent" pharmacology.[1] While Disulfiram (Antabuse) is the clinical archetype, recent research has unlocked the potential of DTCs in oncology (via proteasome inhibition and ROS generation), virology, and inflammatory regulation (via NF-κB blockade).[1]

This guide provides a rigorous examination of DTC mechanisms, practical synthesis protocols, and the critical "copper-switch" methodology required to validate their anticancer efficacy.[1]

Part 1: Chemical Pharmacology & Mechanism of Action

The therapeutic potency of DTCs is governed by two distinct mechanistic pillars: Metal Chelation and Thiol Modification .[1]

The "Copper-Switch" Mechanism (Oncology)

DTCs are pro-drugs that require bio-activation by transition metals, specifically Copper (Cu).[1] In the absence of copper, compounds like Disulfiram (DSF) have moderate effects.[1] However, in the tumor microenvironment (often enriched with copper), they form bis(dithiocarbamato)copper(II) complexes [Cu(DTC)2].[1]

-

The Reaction:

-

Proteasome Inhibition: The Cu(DTC)2 complex acts as a potent inhibitor of the 26S proteasome, preventing the degradation of ubiquitinated proteins.[1] This leads to the accumulation of toxic protein aggregates and induction of apoptosis.

-

ROS Generation: The redox cycling of copper within this complex generates Reactive Oxygen Species (ROS), triggering ferroptosis and cuproptosis (copper-dependent cell death).[1]

NF-κB Inhibition (Inflammation)

Pyrrolidine dithiocarbamate (PDTC) is a widely used research tool for inhibiting Nuclear Factor-kappa B (NF-κB).[2][3]

-

Mechanism: PDTC prevents the ubiquitination and subsequent degradation of IκB (the inhibitor of NF-κB). Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to transcribe pro-inflammatory cytokines (IL-6, TNF-α).[1]

ALDH Inhibition (Cancer Stem Cells)

Disulfiram irreversibly inhibits Aldehyde Dehydrogenase (ALDH) via thiocarbamoylation of cysteine residues at the enzyme's active site. High ALDH activity is a marker of Cancer Stem Cells (CSCs); thus, DTCs can effectively target the chemo-resistant cell population responsible for tumor recurrence.[1]

Visualization: The Dual-Pathway Mechanism

Figure 1: Mechanistic pathways of Dithiocarbamates. The Copper-dependent pathway drives anticancer activity, while direct interaction stabilizes I-kB to block inflammation.

Part 2: Therapeutic Applications & Challenges

Oncology: Repurposing Disulfiram

-

Target: Glioblastoma, Breast Cancer (Triple-Negative), Prostate Cancer.[1][4]

-

Clinical Barrier: The half-life of Disulfiram in the bloodstream is short (< 4 minutes) due to rapid degradation by esterases and low pH stability in the stomach.

-

Solution: Nano-encapsulation (e.g., PLGA nanoparticles or Liposomes) is required to protect the DTC moiety until it reaches the tumor site.[1]

Neurotoxicity Warning (The Safety Pillar)

While DTCs treat cancer, chronic exposure to agricultural DTCs (e.g., Maneb, Ziram) is epidemiologically linked to Parkinson’s Disease.[1]

-

Reason: These compounds can cross the blood-brain barrier and inhibit mitochondrial Complex III in dopaminergic neurons.[1]

-

Implication: Therapeutic dosing must be pulsatile to avoid neurodegenerative accumulation.[1]

Part 3: Experimental Framework (The "How-To")

This section details self-validating protocols for synthesizing DTCs and testing their copper-dependent efficacy.

Protocol 1: Synthesis of Pyrrolidine Dithiocarbamate (PDTC)

A standard nucleophilic addition reaction.

Reagents:

-

Pyrrolidine (Secondary Amine)

-

Carbon Disulfide (CS2)[5]

-

Sodium Hydroxide (NaOH)[6]

-

Ethanol (Solvent)[5]

Step-by-Step Methodology:

-

Setup: Place a round-bottom flask in an ice bath (0°C). Add 0.05 mol of Pyrrolidine dissolved in 30 mL of absolute ethanol.

-

Base Addition: Add 5 mL of 10N NaOH solution to the cold amine solution. Stir for 10 minutes.

-

Reaction: Add 0.05 mol of CS2 dropwise (slowly!) with constant mechanical stirring. Reason: The reaction is exothermic; rapid addition can cause boiling or side reactions.

-

Precipitation: Stir for 30–60 minutes. A white/pale-yellow precipitate (Sodium Pyrrolidine Dithiocarbamate) will form.[1]

-

Purification: Filter the precipitate. Wash with cold ethanol to remove unreacted amine.[1] Recrystallize from ethanol/ether.

-

Validation (Self-Check):

Protocol 2: In Vitro "Copper-Switch" Cytotoxicity Assay

To prove the therapeutic potential is copper-dependent, you must use a 4-arm experimental design.

Objective: Determine if the DTC is cytotoxic on its own or requires copper supplementation.[1]

Experimental Design Table:

| Group | Treatment | Expected Outcome (Cancer Cells) | Mechanistic Validation |

| 1. Control | Vehicle (DMSO) | 100% Viability | Baseline |

| 2. Cu-Only | CuCl2 (10 µM) | >90% Viability | Confirms Cu alone is non-toxic at this dose |

| 3.[1] DTC-Only | Disulfiram (1 µM) | >80% Viability | Confirms DTC alone has low potency (pro-drug) |

| 4. Combo | DTC (1 µM) + Cu (10 µM) | <10% Viability | Validates Synergy (Cu(DTC)2 formation) |

Workflow Diagram:

Figure 2: The "Copper-Switch" Assay Workflow. Group 4 is the critical experimental arm demonstrating the therapeutic activation of the dithiocarbamate.

Part 4: Drug Delivery & Stability

The Acid Challenge: DTCs are acid-labile.[1] In the stomach (pH 1–2), they decompose into carbon disulfide (CS2) and the parent amine, rendering them ineffective before absorption.[1]

-

Half-life: At pH 2, the half-life of diethyldithiocarbamate is < 1 second.[1]

-

Formulation Requirement: Enteric coating or lipid-based nanocarriers are mandatory for oral administration in cancer therapy to ensure the intact molecule reaches the copper-rich tumor environment.[1]

References

-

Therapeutic potential of dithiocarbamate supported gold compounds. National Institutes of Health (PMC). [Link][1]

-

Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents. Frontiers in Pharmacology. [Link][1]

-

Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response. Cellular Physiology and Biochemistry. [Link][1][7]

-

The Role of Copper in Disulfiram-Induced Toxicity and Radiosensitization of Cancer Cells. Journal of Nuclear Medicine. [Link][8][9]

-

Preparation of Pure Dithiocarbamates. Journal of Organic Chemistry. [Link][1]

-

Exposure to dithiocarbamate fungicide maneb in vitro and in vivo: Neuronal apoptosis and underlying mechanisms. Toxicology Letters (PubMed). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Copper in Disulfiram-Induced Toxicity and Radiosensitization of Cancer Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. The role of copper in disulfiram-induced toxicity and radiosensitization of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

Application Note: Synthesis Protocol for (2,6-Dichlorophenyl)methyl Methyl Cyanocarbonimidodithioate

Executive Summary

This application note details the synthesis of (2,6-Dichlorophenyl)methyl methyl cyanocarbonimidodithioate (CAS: 152382-18-8).[1][2] In IUPAC nomenclature, the substituent group "(2,6-dichlorophenyl)methyl" refers to the 2,6-dichlorobenzyl moiety. Consequently, this molecule is an asymmetric dithioimidocarbonate featuring one

These intermediates are critical "push-pull" alkenes used in the synthesis of histamine H2-receptor antagonists (e.g., cimetidine analogs) and fused heterocyclic agrochemicals. The protocol utilizes a controlled stepwise alkylation of dipotassium cyanodithioimidocarbonate. This method is preferred over simultaneous alkylation to minimize the formation of symmetric byproducts (dimethyl or bis-benzyl analogs).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilic substitution of the dithioimidocarbonate dianion. To ensure asymmetry, the reaction proceeds in a "one-pot, two-step" sequence.

Strategic Logic:

-

Core Formation: Generation of the dipotassium salt (

) from cyanamide and carbon disulfide. -

First Alkylation (Kinetic Control): Introduction of the smaller, highly reactive electrophile (Methyl Iodide) at low temperature to generate the mono-potassium intermediate.

-

Second Alkylation (Thermodynamic Drive): Introduction of the bulkier 2,6-dichlorobenzyl chloride to complete the synthesis.

Note on Order of Addition: Methyl iodide is added first because the resulting

Reaction Scheme (DOT Visualization)

Caption: Stepwise alkylation pathway preventing symmetric byproduct formation.

Materials & Safety

Reagents:

-

Cyanamide (50% aq. solution or crystalline)

-

Carbon Disulfide (

) – High Flammability/Toxicity Warning -

Potassium Hydroxide (KOH)

-

Methyl Iodide (MeI) – Carcinogen Warning

-

Solvents: Ethanol (absolute), Acetone, Water.

Critical Safety Parameters:

- Handling: Carbon disulfide has an auto-ignition temperature of ~90°C. Use only in a spark-proof fume hood. Do not use hot plates; use water baths or oil baths for heating.

-

Methyl Iodide: Use a closed system to prevent inhalation of vapors.

-

Cyanide Equivalence: While the

-cyano group is stable, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions.

Experimental Protocol

Step 1: Preparation of Dipotassium Cyanodithioimidocarbonate

Objective: Create the nucleophilic scaffold.

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice-salt bath.

-

Dissolution: Dissolve Cyanamide (0.1 mol, 4.2 g) in 40 mL of Ethanol .

-

Base Addition: Add a solution of KOH (0.2 mol, 11.2 g) dissolved in 20 mL water to the flask. Stir until homogenous.

-

Addition: Add Carbon Disulfide (0.1 mol, 7.6 g) dropwise over 30 minutes.

-

Observation: The reaction is exothermic. Maintain temperature

. -

Result: A heavy precipitate (dipotassium salt) will form. Stir for an additional 1 hour at room temperature.

-

Step 2: Selective Mono-Methylation

Objective: Cap one sulfur atom with a methyl group.

-

Cooling: Cool the reaction mixture containing the dipotassium salt back to 0–5°C .

-

Alkylation: Add Methyl Iodide (0.1 mol, 14.2 g) dropwise over 45 minutes.

-

Critical Control Point: Do not exceed 5°C. Rapid addition or heat will lead to the dimethyl impurity (DCCD), which is difficult to separate.

-

-

Equilibration: Stir for 2 hours at 5–10°C. The mixture now contains the intermediate Potassium methyl cyanodithioimidocarbonate (

).

Step 3: Benzylation (Target Synthesis)

Objective: Attach the 2,6-dichlorobenzyl moiety to the remaining thiolate.

-

Reagent Prep: Dissolve 2,6-Dichlorobenzyl chloride (0.1 mol, 19.5 g) in 30 mL Acetone .

-

Addition: Add this solution to the reaction mixture from Step 2.

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Optimization: If TLC shows unreacted intermediate after 3 hours, warm the mixture to 40°C for 1 hour.

-

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water .

-

Crystallization: The product is hydrophobic and should precipitate as a solid or a heavy oil that solidifies upon scratching/stirring.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (4:1) or Isopropanol .

Data Analysis & Validation

Expected Analytical Data:

| Parameter | Expected Value/Range | Notes |

| Physical State | White to pale yellow crystalline solid | Darkening indicates sulfur decomposition. |

| Melting Point | 115–125°C (Estimated) | Sharp range indicates high purity. |

| IR Spectrum | 2170–2190 cm⁻¹ ( | Strong, characteristic cyano stretch. |

| IR Spectrum | 1500–1550 cm⁻¹ ( | Imidocarbonate core. |

| ¹H NMR | ||

| ¹H NMR | Benzylic | |

| ¹H NMR | Aromatic protons (2,6-dichloro substitution pattern). |

Troubleshooting Guide:

-

Issue: Product is an oil that won't solidify.

-

Cause: Presence of dimethyl byproduct (DCCD) acting as a solvent.

-

Solution: Triturate with cold hexanes to extract the impurity, then recrystallize the residue.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of the dipotassium salt before alkylation.

-

Solution: Ensure the

reaction is complete (heavy precipitate) before adding MeI.

-

References

-

Wittenbrook, L. S. (1976). Chemistry of Cyanodithioimidocarbonates. Journal of Heterocyclic Chemistry.

-

PubChem. (2025). Compound Summary: Dimethyl cyanocarbonimidodithioate.[1][5] National Library of Medicine.

-

GuideChem. (2025). Chemical Properties of (2,6-Dichlorophenyl)methyl methyl cyanocarbonimidodithioate (CAS 152382-18-8).

-

U.S. Patent 3,950,333. (1976). N-Cyano-isothiourea derivatives and processes for their production. (Foundational patent for stepwise alkylation of cyanodithioimidocarbonates).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine - Google Patents [patents.google.com]

- 4. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Application Note: Experimental Procedures for (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

Introduction & Compound Profile

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (CAS: 152382-18-8) is a specialized electrophilic building block belonging to the class of N-cyano-dithioimidocarbonates.[1][2] Structurally, it possesses an unsymmetrical core featuring two distinct thio-substituents: a methylthio group (-SMe) and a 2,6-dichlorophenylthio group (-SAr) .[1]